3-Fluoro-5-methylisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-methylisonicotinaldehyde is an organic compound that belongs to the class of fluorinated pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methylisonicotinaldehyde typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 5-methylisonicotinaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination, which allows for better control over reaction parameters and higher yields. The use of catalytic systems and advanced fluorinating agents can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methylisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Fluoro-5-methylisonicotinic acid.
Reduction: 3-Fluoro-5-methylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-methylisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylisonicotinaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Another fluorinated compound with similar reactivity but different applications.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Used in the synthesis of boronic acid derivatives.
Uniqueness
3-Fluoro-5-methylisonicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized fluorinated compounds and in applications requiring precise molecular interactions .
Properties
Molecular Formula |
C7H6FNO |
---|---|
Molecular Weight |
139.13 g/mol |
IUPAC Name |
3-fluoro-5-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H6FNO/c1-5-2-9-3-7(8)6(5)4-10/h2-4H,1H3 |
InChI Key |
DANXUECALZQXAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.